Colistin sulfate

Description

Chemical Identity and Structural Characterization of Colistin Sulfate

Systematic Nomenclature and Molecular Formula Analysis

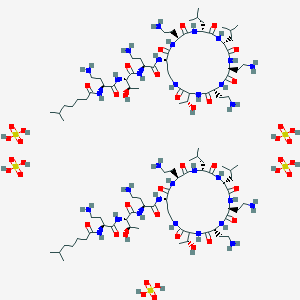

Colistin sulfate is systematically named as the sulfuric acid salt of colistin, a mixture of two primary components: colistin A (polymyxin E1) and colistin B (polymyxin E2). The molecular formula for colistin A sulfate is C₅₃H₁₀₀N₁₆O₁₃·H₂SO₄ , while colistin B sulfate corresponds to C₅₂H₉₈N₁₆O₁₃·H₂SO₄ . These formulae reflect the structural variability in the fatty acyl side chain: colistin A contains a 6-methyloctanoyl group, whereas colistin B features a 6-methylheptanoyl moiety.

The molecular weight of colistin sulfate varies depending on its composition. For colistin A sulfate, the calculated molecular mass is approximately 1,169.46 g/mol , while colistin B sulfate is slightly lighter at 1,155.4 g/mol . The sulfate group contributes to the compound’s solubility in aqueous environments, a critical factor in its formulation and biological activity.

Crystallographic and Spectroscopic Structural Elucidation

Crystallographic Features

Colistin sulfate’s cyclic decapeptide structure comprises a heptapeptide ring and a tripeptide side chain, terminated by a fatty acyl tail. X-ray crystallography of related polymyxins, such as polymyxin B, reveals a β-sheet-like conformation stabilized by hydrogen bonds between residues Thr-2, Dab-3, and Dab-5. Although colistin sulfate’s exact crystal structure remains undetermined due to conformational flexibility, nuclear magnetic resonance (NMR) studies in deuterated water (D₂O) provide insights into its solution-phase topology.

Spectroscopic Characterization

- ¹H NMR Spectroscopy : Predicted ¹H NMR spectra at 900 MHz in D₂O show distinct resonances for the fatty acyl chain (δ 0.8–1.5 ppm), α-protons of amino acids (δ 3.0–4.5 ppm), and aromatic protons from the Dab (diaminobutyric acid) residues (δ 6.5–7.5 ppm). The cyclic heptapeptide ring exhibits downfield-shifted amide protons (δ 7.8–8.5 ppm), consistent with hydrogen-bonded β-strands.

- Fourier-Transform Infrared (FTIR) Spectroscopy : Key absorption bands include:

Table 1: Key Spectroscopic Signatures of Colistin Sulfate

| Technique | Key Peaks/Bands | Assignment |

|---|---|---|

| ¹H NMR (900 MHz) | δ 0.8–1.5 ppm (multiplet) | Fatty acyl methyl/methylene groups |

| δ 7.8–8.5 ppm (broad) | Cyclic peptide amide protons | |

| FTIR | 1,200–1,000 cm⁻¹ (strong) | Sulfate S=O stretching |

Comparative Structural Analysis of Polymyxin Derivatives

Colistin sulfate belongs to the polymyxin class, which includes polymyxin B and colistin methanesulfonate (CMS). Structural differences arise primarily in the fatty acyl chain and sulfation pattern:

Polymyxin B vs. Colistin Sulfate :

Colistin Sulfate vs. Colistin Methanesulfonate (CMS) :

Table 2: Structural Comparison of Polymyxin Derivatives

| Feature | Colistin Sulfate | Polymyxin B | CMS |

|---|---|---|---|

| Fatty Acyl Chain | 6-methyloctanoyl/heptanoyl | 6-methyloctanoyl | 6-methyloctanoyl |

| Position 6 Residue | D-leucine | D-phenylalanine | D-leucine |

| Anionic Group | Sulfate | None (free amine) | Methanesulfonate |

These structural nuances dictate pharmacological behavior. For instance, the sulfate group enhances colistin’s binding to lipid A compared to CMS, while polymyxin B’s phenylalanine confers greater rigidity to its cyclic structure.

Properties

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6R,9S,12R,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C52H98N16O13.5H2O4S/c2*1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;5*1-5(2,3)4/h2*27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);5*(H2,1,2,3,4)/t2*30-,31-,32+,33+,34+,35+,36-,37+,38-,39-,41?,42+;;;;;/m11...../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWLUFSLVSQRNF-OTWIQOBPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.C[C@H](C1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H206N32O46S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2801.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Colistin sulfate” involves the stepwise assembly of amino acids through peptide bond formation. The process typically starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents under controlled conditions. After the assembly of the peptide chain, the protecting groups are removed, and the compound is purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and precise assembly of the peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support. This method allows for easy purification and high yields.

Chemical Reactions Analysis

Types of Reactions

The compound “Colistin sulfate” can undergo various chemical reactions, including:

Oxidation: The amino acid residues can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Pharmacokinetics of Colistin Sulfate

Population Pharmacokinetics in Critically Ill Patients

A study developed a population pharmacokinetic (PK) model for colistin sulfate administered intravenously to critically ill patients. The findings indicated that renal function significantly affects colistin clearance, with recommended dosing regimens of 750,000 units every 12 hours for optimal efficacy against pathogens with minimum inhibitory concentrations (MIC) ≤ 0.5 μg/ml. Monte Carlo simulations demonstrated that higher dosing intervals achieved better pharmacodynamic target attainment compared to lower doses .

Pulmonary Administration

Colistin sulfate is also administered via aerosolized delivery, particularly in treating pulmonary infections. A study comparing intravenous and aerosolized administration found that aerosol delivery resulted in significantly higher concentrations of colistin in the epithelial lining fluid (ELF) than intravenous administration. This suggests a substantial targeting advantage for pulmonary infections .

Clinical Efficacy

Treatment of Carbapenem-Resistant Organisms (CRO)

Colistin sulfate has become crucial in treating severe infections caused by CROs. A multicenter retrospective cohort study assessed its efficacy in critically ill patients. The study reported a clinical improvement rate of 72% among patients treated with colistin sulfate, although acute kidney injury occurred in 4.1% of cases due to nephrotoxicity .

Case Studies

-

Case Study 1: CNS Infection

A patient with a central nervous system infection caused by carbapenem-resistant Acinetobacter baumannii was treated with intraventricular colistin sulfate combined with intravenous administration. The treatment achieved a cerebrospinal fluid concentration of 4.31 μg/mL, effectively controlling the infection without significant toxicity . -

Case Study 2: Septic Patient

Another case involved a patient with septic shock who showed significant clinical improvement after transitioning to colistin sulfate therapy from other antibiotics. This case highlighted the antibiotic's effectiveness in reducing inflammatory markers and improving overall clinical status .

Safety Profile

While colistin sulfate is effective against resistant infections, it is associated with potential nephrotoxicity. Studies indicate that careful monitoring of renal function is essential during treatment. Adverse reactions can include acute kidney injury; however, the incidence remains relatively low when appropriate dosing regimens are followed .

Summary Table of Colistin Sulfate Applications

Mechanism of Action

The mechanism of action of “Colistin sulfate” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino acid residues can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Considerations

- PK/PD Targets : For colistin sulfate, achieving an AUC/MIC ratio >50 is critical for efficacy, particularly for pathogens with MIC ≤0.5 μg/mL .

- Dosing : Current regimens (1–1.5 million IU/day) achieve >90% probability of target attainment (PTA) at MIC ≤0.5 μg/mL . Higher doses may be needed for MIC ≥1 μg/mL but risk nephrotoxicity .

- Renal Adjustment : Clearance correlates with creatinine clearance (CrCL), necessitating dose reduction in renal impairment .

Biological Activity

Colistin sulfate, a polymyxin antibiotic, is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria. Its mechanism of action, pharmacokinetics, efficacy, and safety profile have been subjects of extensive research, particularly in the context of increasing antibiotic resistance.

Colistin sulfate exerts its antibacterial effects by binding to the lipopolysaccharide (LPS) component of the bacterial outer membrane. This interaction disrupts the membrane integrity, leading to cell lysis and death. The drug is particularly effective against Gram-negative bacteria due to their unique cell wall structure.

Pharmacokinetics

Colistin sulfate is poorly absorbed after oral administration, which limits its systemic bioavailability. Instead, it is often administered parenterally for serious infections. The pharmacokinetic profile indicates that colistin sulfate has a volume of distribution that varies based on the patient's condition and the presence of renal impairment.

Efficacy and Clinical Findings

Recent studies have highlighted the clinical efficacy of colistin sulfate in treating infections caused by carbapenem-resistant organisms (CROs). A retrospective study demonstrated a total effective rate of 74.6% in treating CRO infections, with a bacterial clearance rate of 72.6% . Notably, nephrotoxicity was observed in only 7.6% of cases, indicating a relatively favorable safety profile compared to other antibiotics used for similar infections .

Table 1: Summary of Clinical Efficacy Data for Colistin Sulfate

| Study Reference | Total Effective Rate | Bacterial Clearance Rate | Nephrotoxicity Rate | Neurotoxicity Rate | 30-Day Mortality Rate |

|---|---|---|---|---|---|

| 74.6% | 72.6% | 7.6% | 2.5% | 22.9% |

Combination Therapy

Research has indicated that combining colistin sulfate with other antimicrobial agents can enhance its effectiveness against resistant pathogens. For instance, a study explored the use of quinazoline compounds alongside colistin to potentiate its activity against Salmonella infections by targeting resistance mechanisms . This combination therapy reduced the minimum inhibitory concentration (MIC) of colistin significantly, demonstrating its potential as a therapeutic strategy.

Case Studies

- Case Study on Hematological Patients : In a cohort study involving hematological patients with CRO infections, colistin sulfate showed high clinical efficacy and low nephrotoxic risk when used in combination with other antimicrobials. This underscores the importance of tailored treatment regimens based on patient-specific factors .

- In Vivo Model : An in vivo model demonstrated that co-administration of colistin with CA439, a quinazoline compound, reduced Salmonella virulence significantly and enhanced bacterial clearance rates . This finding suggests that strategic combinations can improve treatment outcomes for resistant infections.

Safety Profile

While colistin sulfate is generally well-tolerated, monitoring for nephrotoxicity and neurotoxicity remains essential, particularly in patients with pre-existing renal conditions or those receiving high doses. Regular liver function tests and blood counts are recommended during treatment to mitigate risks associated with potential adverse effects .

Q & A

Q. What experimental methods are used to assess colistin sulfate’s efficacy against Gram-negative bacteria in vitro?

- Answer : Standard in vitro methods include time-kill assays to evaluate bactericidal activity and MIC (Minimum Inhibitory Concentration) determination using broth microdilution. For example, studies have utilized Mueller-Hinton broth to monitor bacterial viability over 24 hours under varying colistin concentrations. Population analysis profiling (PAP) can detect heteroresistant subpopulations by exposing isolates to incremental colistin concentrations and quantifying colony-forming units .

Q. How can researchers validate colistin sulfate pharmacokinetics (PK) in clinical samples?

- Answer : High-performance liquid chromatography (HPLC) with post-column derivatization is a validated method. A 2022 study employed an alkaline mobile phase (10 mM borate buffer, pH 11.0) and UV detection at 210 nm to quantify colistin in human urine, achieving a linear range of 0.5–50 µg/mL. Accuracy profiles and Monte Carlo simulations ensure reliability in complex matrices like plasma or urine .

Q. What are the primary challenges in designing animal studies for colistin sulfate?

- Answer : Key considerations include bioavailability optimization (due to poor gastrointestinal absorption in livestock) and mitigating resistance emergence. Studies often use colistin sulfate soluble powder formulations for precise dosing, combined with fecal sampling to monitor resistance gene transfer (e.g., mcr-1). A 2019 Indonesian trial in broilers evaluated cloacal swabs and litter samples to track resistant E. coli .

Advanced Research Questions

Q. How can heteroresistance to colistin sulfate be detected and analyzed in clinical isolates?

- Answer : Population analysis profiling (PAP) is critical. Isolates are cultured on agar plates with colistin concentrations ranging from 0–256 µg/mL. Subpopulations growing at ≥4× MIC indicate heteroresistance. For instance, a 2020 study on Enterobacteriaceae revealed heteroresistant subpopulations in 5/20 isolates after exposure to 2 µg/mL colistin . Complement with whole-genome sequencing to identify mutations in pmrA/B or mgrB genes linked to resistance .

Q. What methodologies are used to evaluate colistin sulfate’s synergy with other antimicrobials?

- Answer : Checkerboard assays and fractional inhibitory concentration index (FICI) calculations are standard. For example, colistin combined with meropenem showed synergistic FICI ≤0.5 against carbapenem-resistant P. aeruginosa. Advanced models like in vitro dynamic pharmacokinetic/pharmacodynamic (PK/PD) systems simulate human dosing regimens to predict synergy in vivo .

Q. How does continuous renal replacement therapy (CRRT) affect colistin sulfate’s pharmacokinetics in critically ill patients?

- Answer : CRRT increases colistin clearance, requiring dose adjustments. A 2023 multicenter study found CRRT patients had 30% lower plasma colistin levels than non-CRRT groups. Therapeutic drug monitoring (TDM) using LC-MS/MS is recommended to maintain target AUC/MIC ratios (>60 for Acinetobacter spp.) .

Translational and Methodological Challenges

Q. What strategies optimize colistin sulfate formulations to enhance stability and target delivery?

- Answer : Nanoencapsulation (e.g., liposomes or polymeric nanoparticles) improves colistin’s stability in acidic environments and enables lung-targeted delivery. A 2024 study reported a 2.5-fold increase in bioavailability using PEGylated nanoparticles in murine models. Soluble powder formulations with excipients like sodium lauryl sulfate enhance water solubility for oral administration in livestock .

Q. How can precision livestock management (PLM) systems improve colistin sulfate stewardship?

- Answer : PLM integrates IoT sensors and machine learning to monitor animal health in real-time, enabling colistin use only during confirmed bacterial outbreaks. For example, data on body temperature, feed intake, and mobility patterns can trigger targeted colistin dosing, reducing prophylactic use by 40% in poultry trials .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in colistin sulfate survival outcomes across clinical studies?

- Answer : Variability in survival rates (e.g., 70% vs. 90% at 30 days) may stem from differences in patient comorbidities (e.g., hematological diseases) or dosing regimens . A 2024 survival curve analysis highlighted that mortality increased to 30% by day 30 in immunocompromised patients, emphasizing the need for covariate-adjusted PK/PD models .

Q. Why do in vitro and in vivo colistin resistance data sometimes conflict?

- Answer : In vitro models lack host immune factors and pharmacokinetic variability. For instance, in vitro MICs for P. aeruginosa may not account for CMS (prodrug) conversion rates in vivo. Studies mimicking human PK (e.g., hollow-fiber infection models) reconcile such gaps by simulating colistin’s half-life (2.5–4.5 hrs) and protein binding .

Future Directions

Q. What innovations are emerging to combat colistin resistance in agriculture?

- Answer : Phage-colistin combination therapies and CRISPR-based gene editing to silence mcr-1 are under investigation. A 2024 trial using bacteriophages reduced colistin-resistant E. coli in poultry by 75%. Similarly, precision fermentation produces antimicrobial peptides (e.g., apidaecin) as colistin alternatives, showing comparable growth-promotion effects in swine .

Q. How can global collaborations standardize colistin resistance surveillance?

- Answer : Initiatives like the Global Antimicrobial Resistance Surveillance System (GLASS) recommend harmonizing mcr gene PCR protocols and sharing genomic data via platforms like NCBI Pathogen Detection. A 2020 bibliometric analysis highlighted a 300% increase in multinational studies on colistin resistance since 2015, driven by standardized EUCAST guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.